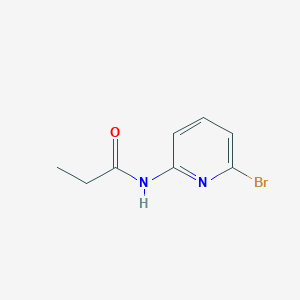
4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as FPBT, is a synthetic compound that belongs to the class of thiophene derivatives. FPBT has been extensively studied for its potential in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Heterocyclic Synthesis
- In the realm of heterocyclic synthesis, thiophene derivatives like the mentioned compound have been explored. Research has shown the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are used to yield a variety of nitrogen nucleophiles, leading to derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb et al., 2004).
Polymer Science
- The compound has relevance in the synthesis and characterization of aromatic polyamides. Studies have shown the development of new bis(ether-carboxylic acid) and dietheramine derivatives, leading to aromatic polyamides with enhanced solubility and thermal stability (Hsiao et al., 1999; Hsiao et al., 2000; Yang et al., 1999).
Nuclear Magnetic Resonance (NMR) Studies
- Bicyclic thiophene derivatives, including compounds structurally similar to the specified chemical, have been investigated through NMR studies. These studies have observed through-space H–F coupling, which is crucial for understanding molecular interactions (Hirohashi et al., 1976).
Antimicrobial Activity
- Derivatives of the compound have been evaluated for antimicrobial activities. For instance, thiazole-aminopiperidine hybrid analogs have been tested against Mycobacterium tuberculosis, showing promising results as inhibitors (Jeankumar et al., 2013).
Cancer Research
- In cancer research, certain derivatives of this compound have been synthesized and screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies contribute to the development of potential cancer therapies (Hassan et al., 2014).
Malaria Treatment
- Benzothiophene carboxamide derivatives, related to the specified compound, have been identified as inhibitors of Plasmodium falciparum, suggesting potential applications in antimalarial drug development (Banerjee et al., 2011).
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2OS/c1-16-4-6-17(7-5-16)14-25-23(27)22-21(26-12-2-3-13-26)20(15-28-22)18-8-10-19(24)11-9-18/h2-13,15H,14H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJQRBAWDRWCHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

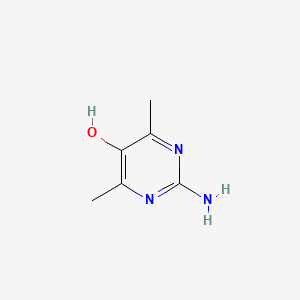
![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)
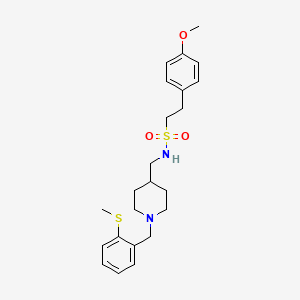
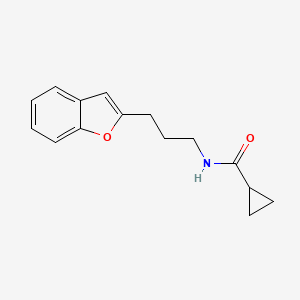
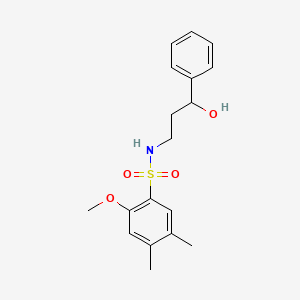
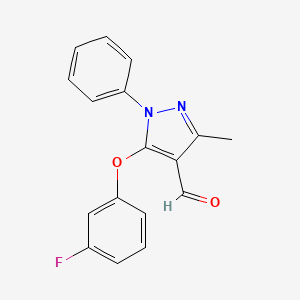
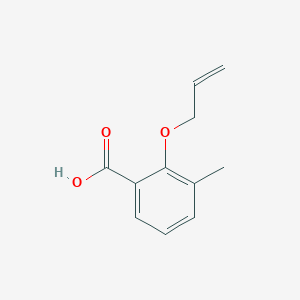
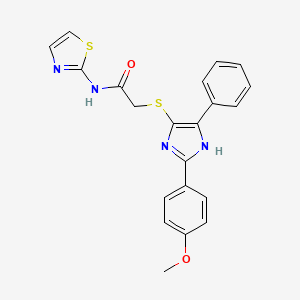
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)
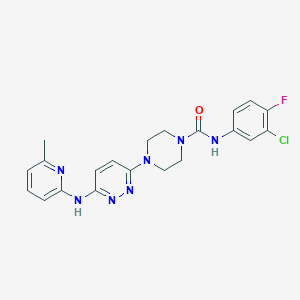
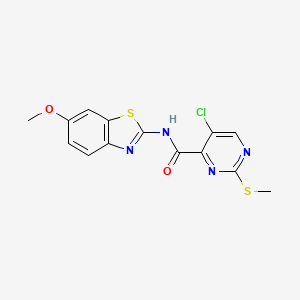
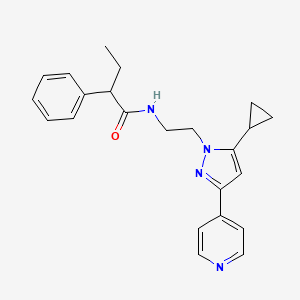
![5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2365375.png)
